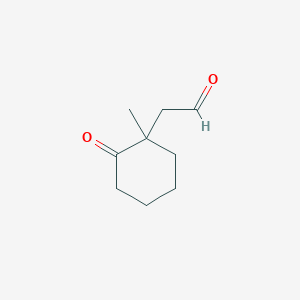
(1-Methyl-2-oxocyclohexyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-oxocyclohexyl)acetaldehyde is an organic compound with the molecular formula C9H14O2 It features a cyclohexane ring with a methyl group and a ketone functional group at the 1 and 2 positions, respectively, and an acetaldehyde group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxocyclohexyl)acetaldehyde typically involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, followed by oxidation to yield the desired aldehyde. The reaction conditions include:
Grignard Reaction: Cyclohexanone is reacted with methylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere.
Oxidation: The resulting alcohol is oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form the aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxocyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, forming derivatives such as oximes or hydrazones.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Hydroxylamine hydrochloride for oxime formation, hydrazine for hydrazone formation.
Major Products
Oxidation: (1-Methyl-2-oxocyclohexyl)acetic acid.
Reduction: (1-Methyl-2-oxocyclohexyl)methanol.
Substitution: (1-Methyl-2-oxocyclohexyl)acetaldoxime, this compound hydrazone.
Scientific Research Applications
(1-Methyl-2-oxocyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxocyclohexyl)acetaldehyde involves its reactivity with nucleophiles due to the presence of the carbonyl group. The aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the aldehyde group.
2-Methylcyclohexanone: Similar structure with a methyl group at the 2-position but without the aldehyde group.
Cyclohexylacetaldehyde: Similar structure with an aldehyde group attached to the cyclohexane ring but lacking the ketone group.
Uniqueness
(1-Methyl-2-oxocyclohexyl)acetaldehyde is unique due to the presence of both a ketone and an aldehyde functional group on the cyclohexane ring. This dual functionality allows for diverse reactivity and the formation of a wide range of derivatives, making it valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
105643-70-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-methyl-2-oxocyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(6-7-10)5-3-2-4-8(9)11/h7H,2-6H2,1H3 |
InChI Key |
PXTAGMOSRNHMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
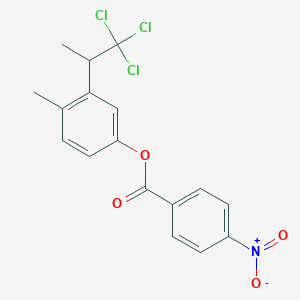
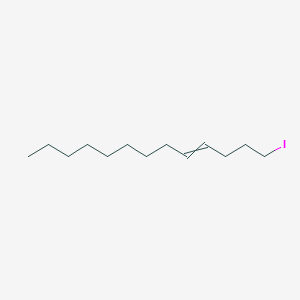
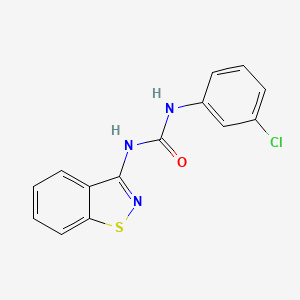
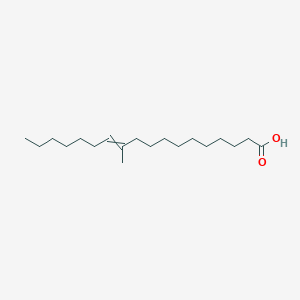
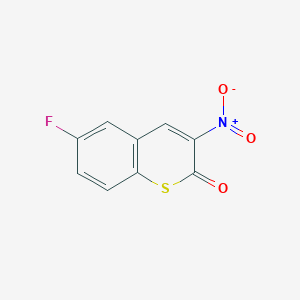
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
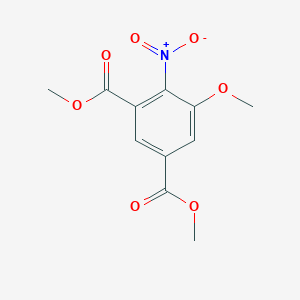
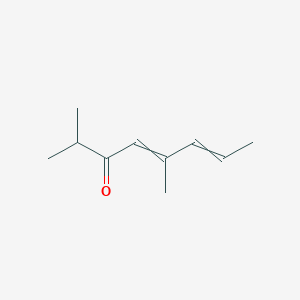
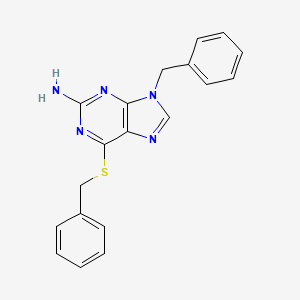
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
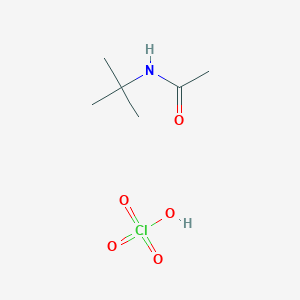
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
